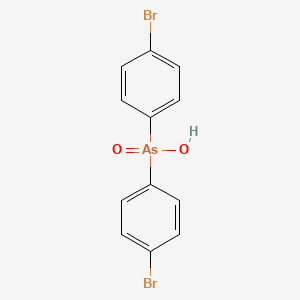![molecular formula C15H23N B14315069 (5,5,8,8-Tetramethylbicyclo[4.2.1]non-1-en-9-yl)acetonitrile CAS No. 106202-10-2](/img/structure/B14315069.png)
(5,5,8,8-Tetramethylbicyclo[4.2.1]non-1-en-9-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5,5,8,8-Tetramethylbicyclo[4.2.1]non-1-en-9-yl)acetonitrile is a chemical compound known for its unique bicyclic structure. This compound is characterized by the presence of a nitrile group attached to a bicyclo[4.2.1]nonane framework, which is further substituted with four methyl groups at positions 5, 5, 8, and 8. The compound’s structure imparts distinct chemical and physical properties, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5,5,8,8-Tetramethylbicyclo[4.2.1]non-1-en-9-yl)acetonitrile typically involves the following steps:
Formation of the Bicyclic Framework: The bicyclo[4.2.1]nonane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of Methyl Groups: The methyl groups are introduced via alkylation reactions, often using methyl iodide or similar reagents.
Nitrile Group Addition: The nitrile group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyanide ion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
(5,5,8,8-Tetramethylbicyclo[4.2.1]non-1-en-9-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) or amines can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Primary amines.
Substitution: Various substituted nitriles and amines.
科学的研究の応用
(5,5,8,8-Tetramethylbicyclo[4.2.1]non-1-en-9-yl)acetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (5,5,8,8-Tetramethylbicyclo[4.2.1]non-1-en-9-yl)acetonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The bicyclic structure may also play a role in its binding affinity and specificity towards certain enzymes or receptors.
類似化合物との比較
Similar Compounds
(5,5,8,8-Tetramethylbicyclo[4.2.1]non-1-en-9-yl)acetic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
(5,5,8,8-Tetramethylbicyclo[4.2.1]non-1-en-9-yl)methanol: Similar structure but with a hydroxyl group instead of a nitrile group.
Uniqueness
(5,5,8,8-Tetramethylbicyclo[4.2.1]non-1-en-9-yl)acetonitrile is unique due to its nitrile group, which imparts distinct reactivity and potential applications compared to its analogs. The presence of the nitrile group allows for a wider range of chemical transformations and interactions, making it a versatile compound in synthetic and medicinal chemistry.
特性
CAS番号 |
106202-10-2 |
|---|---|
分子式 |
C15H23N |
分子量 |
217.35 g/mol |
IUPAC名 |
2-(5,5,8,8-tetramethyl-9-bicyclo[4.2.1]non-1-enyl)acetonitrile |
InChI |
InChI=1S/C15H23N/c1-14(2)8-5-6-12-11(7-9-16)13(14)10-15(12,3)4/h6,11,13H,5,7-8,10H2,1-4H3 |
InChIキー |
RTZMMXCLNKLBEN-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC=C2C(C1CC2(C)C)CC#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[2-(diphenylphosphanyl)hydrazinylidene]propanoate](/img/structure/B14314990.png)
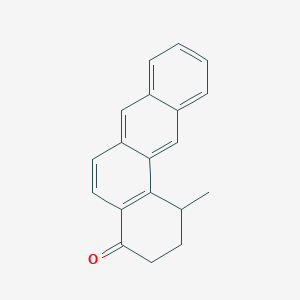
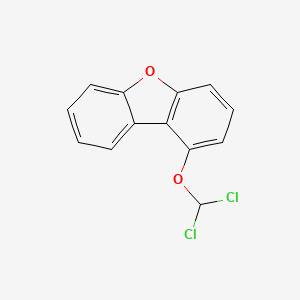
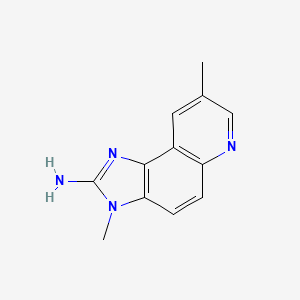
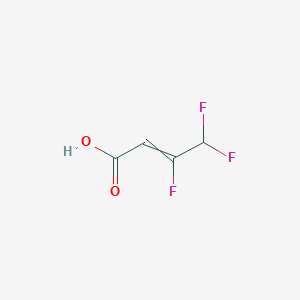
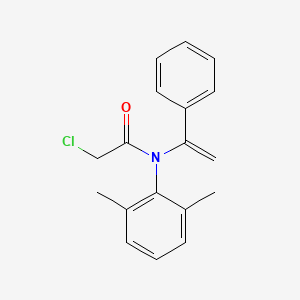
methyl}diazenyl]phenyl}arsonic acid](/img/structure/B14315028.png)
![4-[(2,6-Dichloropyridin-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B14315033.png)
![2-(Chloromethyl)-3-[(2,2-dichlorocyclopropyl)methyl]oxirane](/img/structure/B14315036.png)
![5-[Bis(ethylsulfanyl)methyl]-2-(1-hydroxybutylidene)cyclohexane-1,3-dione](/img/structure/B14315050.png)
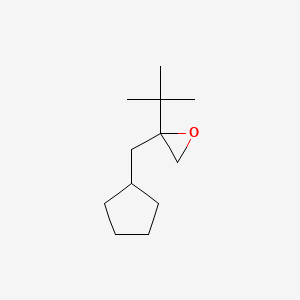
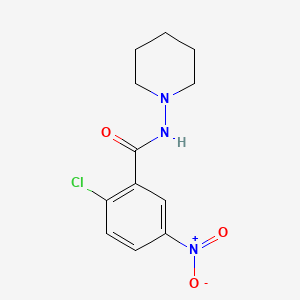
![5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate](/img/structure/B14315055.png)
